REACTION_CXSMILES
|
Cl.[NH2:2][C:3]([NH2:5])=[NH:4].[CH3:6][O:7][CH:8]([O:18]C)[CH:9]([CH:13](OC)OC)[C:10]([O-])=O>CN(C)C=O>[CH3:6][O:7][C:8]([C:9]1[CH:10]=[N:4][C:3]([NH2:5])=[N:2][CH:13]=1)=[O:18] |f:0.1|
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Name
|
|
Quantity
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4.3 g
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Type
|
reactant
|
Smiles
|
Cl.NC(=N)N
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Name
|
3,3-dimethoxy-2-dimethoxymethyl-propionate
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Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
COC(C(C(=O)[O-])C(OC)OC)OC
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Name
|
|
Quantity
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50 g
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
UNSPECIFIED
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Setpoint
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140 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
After cooling to 60° C.
|
Type
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CUSTOM
|
Details
|
the solvent was completely removed in vacuo
|
Type
|
EXTRACTION
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Details
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the resulting light brown residue thoroughly extracted with boiling tetrahydrofurane
|
Type
|
DISTILLATION
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Details
|
After distilling off the majority of the solvent
|
Type
|
CUSTOM
|
Details
|
the crystalline product was isolated by suction filtration
|
Type
|
CUSTOM
|
Details
|
subsequent drying in vacuo
|
Type
|
CUSTOM
|
Details
|
A total of 4.34 g (63% of theory based on 3,3-dimethoxy-2-dimethoxymethyl-propionate) of methyl-2-amino-pyrimidine-5-carboxylate could be isolated in this way
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Name
|
|
Type
|
|
Smiles
|
COC(=O)C=1C=NC(=NC1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |